molecular formula C11H12BrN3OS B3490657 4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide

4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide

Cat. No.: B3490657
M. Wt: 314.20 g/mol
InChI Key: PTFVYWVTZGETBL-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The presence of these heterocyclic rings suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiophene rings are likely to contribute to the compound’s stability and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the bromine atom and the amide group could potentially form hydrogen bonds, affecting the compound’s solubility and reactivity .

Safety and Hazards

Based on similar compounds, this compound could potentially be hazardous. For example, it might cause skin irritation, serious eye damage, and may be harmful if inhaled . Always handle chemicals with appropriate safety precautions.

Future Directions

The future research directions for this compound could be vast, given the wide range of activities exhibited by similar compounds. It could be explored for potential pharmaceutical applications, given the biological activities of similar compounds .

Properties

IUPAC Name

4-bromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3OS/c1-7-8(5-15(2)14-7)4-13-11(16)10-3-9(12)6-17-10/h3,5-6H,4H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFVYWVTZGETBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=CC(=CS2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide
Reactant of Route 2
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4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide
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4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide
Reactant of Route 4
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4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide
Reactant of Route 5
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide
Reactant of Route 6
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide

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